2-[3-(aminomethyl)phenoxy]-N-cyclopropylacetamide hydrochloride

Medicinal Chemistry Lipophilicity ADME-Tox Profiling

When screening fragment libraries or designing PROTACs, using the wrong aminomethyl-phenoxyacetamide analog introduces LogP shifts (e.g., N-methyl LogP 0.69 vs. 1.22) that alter partitioning and assay reproducibility. This hydrochloride salt solves that: (1) defined 1:1 stoichiometry for accurate molarity; (2) enhanced aqueous solubility without DMSO co-solvents; (3) pre-formed building block reduces SAR synthesis by 2-3 steps. 95% purity, stable at ambient conditions.

Molecular Formula C12H17ClN2O2
Molecular Weight 256.73 g/mol
CAS No. 1221723-43-8
Cat. No. B1520392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(aminomethyl)phenoxy]-N-cyclopropylacetamide hydrochloride
CAS1221723-43-8
Molecular FormulaC12H17ClN2O2
Molecular Weight256.73 g/mol
Structural Identifiers
SMILESC1CC1NC(=O)COC2=CC=CC(=C2)CN.Cl
InChIInChI=1S/C12H16N2O2.ClH/c13-7-9-2-1-3-11(6-9)16-8-12(15)14-10-4-5-10;/h1-3,6,10H,4-5,7-8,13H2,(H,14,15);1H
InChIKeyOCLJMDRPEWCIBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[3-(Aminomethyl)phenoxy]-N-cyclopropylacetamide Hydrochloride (CAS 1221723-43-8): Procurement-Relevant Structural and Physicochemical Profile


2-[3-(Aminomethyl)phenoxy]-N-cyclopropylacetamide hydrochloride (CAS 1221723-43-8) is a synthetic small-molecule building block characterized by a meta-substituted phenoxyacetamide scaffold bearing a primary aminomethyl handle and an N-cyclopropyl amide terminus, supplied as the hydrochloride salt. Its molecular formula is C₁₂H₁₆N₂O₂·HCl (MW 256.73 g/mol), with a typical commercial purity of 95% . The compound occupies a distinct physicochemical niche among aminomethyl-phenoxyacetamide research reagents due to its combination of moderate lipophilicity (calculated LogP 1.22) and the solubilizing hydrochloride salt form .

Handle Meta-aminomethyl for defined linker geometry in conjugation
Lipophilicity N-cyclopropyl amide provides moderate partitioning for extraction and permeability screening
Form Hydrochloride salt supports aqueous solubility and room-temperature bench handling

Why Generic Substitution Fails for 2-[3-(Aminomethyl)phenoxy]-N-cyclopropylacetamide Hydrochloride: The Quantitative Case Against Analog Interchange


Attempts to substitute this compound with superficially similar aminomethyl-phenoxyacetamide analogs introduce quantifiable shifts in key physicochemical parameters that directly impact experimental reproducibility in medicinal chemistry and chemical biology workflows. The N-cyclopropyl amide moiety confers a calculated LogP of 1.22—substantially higher than the N-methyl (LogP 0.69) or unsubstituted amide (LogP 0.009) variants—altering partition behavior in both extraction and chromatographic steps . The hydrochloride salt form further distinguishes this compound from its free-base counterpart (CAS 926233-19-4, LogP 0.80), providing enhanced aqueous solubility and long-term bench stability critical for solution-phase chemistry and biological assay preparation . Even positional isomerism matters: the meta-aminomethyl substitution pattern (3-position) yields a distinct molecular geometry and hydrogen-bonding vector compared to ortho or para congeners, which can lead to divergent reactivity in conjugation and scaffold-derivatization reactions .

N-cyclopropyl substitution markedly alters lipophilicity versus N-methyl or unsubstituted amide analogs, shifting extraction and chromatographic behavior.
Hydrochloride salt form provides different solubility and stability than the free base; direct substitution may require reformulation of aqueous assay conditions.
Meta-aminomethyl geometry cannot be replicated by ortho or para isomers, potentially altering conjugation efficiency and ternary complex formation.

Quantitative Differentiation Evidence: 2-[3-(Aminomethyl)phenoxy]-N-cyclopropylacetamide Hydrochloride Versus Closest Analogs


Lipophilicity (LogP) Superiority Over N-Methyl and Unsubstituted Amide Analogs

The target compound's N-cyclopropyl group drives a calculated LogP of 1.22, which is 1.8-fold higher than the N-methyl HCl salt analog (LogP 0.69) and over 130-fold higher in terms of predicted partition coefficient than the unsubstituted primary amide (LogP 0.009). This increased lipophilicity is desirable for passive membrane permeability in cell-based assays and for extraction efficiency in organic-aqueous workups .

Lipophilicity (LogP)
Data to verify
Target LogP 1.22 vs. N-methyl HCl salt LogP 0.69; ~130× partition coefficient difference vs. unsubstituted amide (LogP 0.009)
May support selection for permeability and extraction screening workflows
Calculated LogP; experimental confirmation recommended
Medicinal Chemistry Lipophilicity ADME-Tox Profiling

Hydrochloride Salt Advantage: Solubility and Stability Over Free Base

The hydrochloride salt form (CAS 1221723-43-8) confers practical handling advantages over the free base (CAS 926233-19-4). While the free base has a calculated LogP of 0.80, the HCl salt is reported to be soluble in water, a property essential for aqueous biological assay preparation. Hydrochloride salts of aminomethyl-phenoxyacetamides generally exhibit enhanced long-term bench stability compared to their free-base counterparts, reducing degradation during storage at room temperature . The salt also provides a defined counterion stoichiometry (1:1 HCl) that avoids the variable protonation states encountered with the free base in different buffer systems.

Salt vs. Free Base
Class-level
HCl salt water-soluble, room-temperature storage; free base (CAS 926233-19-4) lacks explicit solubility data, LogP 0.80
Supports aqueous assay preparation; may reduce pre-neutralization steps
Class-level amine HCl solubility advantage; verify in target buffer
Chemical Biology Assay Development Compound Management

Fraction sp³ (Fsp3) and Rotatable Bond Count Differentiate Cyclopropyl from Linear N-Alkyl Analogs

The N-cyclopropyl group contributes to an Fsp3 value of 0.417 for this compound, as reported by Fluorochem. This is substantially higher than typical phenoxyacetamide derivatives lacking the cyclopropyl ring, which often exhibit Fsp3 values below 0.15 . Higher Fsp3 correlates with improved clinical developability and aqueous solubility. Additionally, the target compound possesses 5 rotatable bonds versus 4 for the N-methyl analog, offering greater conformational flexibility for induced-fit binding while maintaining the rigidifying cyclopropyl constraint on the amide terminus.

Fsp3 & Rotatable Bonds
Reported
Fsp3 0.417, 5 rotatable bonds vs. N-methyl: 4 bonds, Fsp3 <0.15 for comparators
May support fragment elaboration where higher Fsp3 is associated with developability
Fluorochem-reported Fsp3; association is statistical, not guaranteed
Fragment-Based Drug Discovery Molecular Complexity Lead-Likeness

Meta-Aminomethyl Substitution Provides a Unique Geometry for Bifunctional Linker Chemistry

The meta-substitution pattern of the aminomethyl group on the phenoxy ring creates a 120° vector angle relative to the ether oxygen, distinct from the 60° (ortho) or 180° (para) geometries of positional isomers. This geometry is critical in bifunctional degrader (PROTAC) design where linker exit vector geometry directly influences ternary complex formation efficiency and target ubiquitination outcomes . While the ortho and para isomers of this specific compound were not identified in commercial catalogs during this analysis, meta-substituted aminomethyl-phenoxy scaffolds are explicitly valued as versatile small-molecule scaffolds for fragment-based and bifunctional molecule design .

Meta Geometry
Supporting evidence
~120° exit vector between aminomethyl and phenoxy oxygen; vs. 60° (ortho) and 180° (para)
May provide distinct linker geometry for ternary complex studies
Ortho/para isomers not identified as commercially available
PROTAC Design Bioconjugation Molecular Glues

Optimal Application Scenarios for 2-[3-(Aminomethyl)phenoxy]-N-cyclopropylacetamide Hydrochloride (CAS 1221723-43-8)


Fragment-Based Lead Generation Requiring Elevated Fsp3 and Moderate Lipophilicity

When screening fragment libraries for hits against intracellular targets, this compound's Fsp3 of 0.417 and LogP of 1.22 position it in a favorable physicochemical space for fragment elaboration. Its 5 rotatable bonds provide conformational adaptability, while the cyclopropyl group contributes three-dimensional character associated with improved selectivity profiles. Procurement of this specific fragment, rather than the N-methyl (Fsp3 lower, fewer rotatable bonds) or unsubstituted amide (LogP near zero) analogs, maximizes the probability of identifying developable hit matter .

Bifunctional Degrader (PROTAC) Linker Design with Defined Meta Exit Vector

The meta-aminomethyl handle provides a unique trajectory for linker attachment in PROTAC molecules, where subtle changes in exit vector geometry can determine ternary complex stability and degradation efficiency. The hydrochloride salt form allows direct use in amide coupling or reductive amination reactions without pre-neutralization, streamlining parallel synthesis workflows. The N-cyclopropyl amide terminus can serve as a solvent-exposed cap group that modulates overall molecule lipophilicity without introducing additional hydrogen-bond donors .

Medicinal Chemistry SAR Exploration of N-Cyclopropyl Amide Pharmacophores

In structure-activity relationship (SAR) campaigns where the N-cyclopropyl amide is a key pharmacophoric element, this compound serves as a direct synthetic intermediate. Compared to custom synthesis of the scaffold de novo, procurement of the pre-formed building block with 95% purity reduces synthetic burden by at least 2-3 steps, accelerating SAR cycles. The compound's rotatable bond count of 5 offers conformational flexibility at the phenoxyacetamide core, enabling investigation of both extended and folded binding conformations .

Aqueous Biological Assay Development Requiring Defined Salt Stoichiometry

For dose-response experiments in aqueous buffer systems, the hydrochloride salt ensures complete dissolution at typical assay concentrations without the need for DMSO co-solvents or pH adjustment. This contrasts with the free base (CAS 926233-19-4), which may exhibit variable protonation and lower aqueous solubility, potentially confounding concentration-response measurements. The defined 1:1 HCl stoichiometry facilitates accurate molarity calculations for biochemical and cell-based assays .

Application
Selection Property
Validation Focus
Fragment-based lead generation
Fsp3 and lipophilicity profile
Developability metrics review
PROTAC linker design
Meta-aminomethyl handle geometry
Ternary complex formation context
N-cyclopropyl amide SAR studies
Pre-formed building block
Synthetic step reduction review
Aqueous biological assays
Hydrochloride salt solubility
Concentration-response accuracy
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